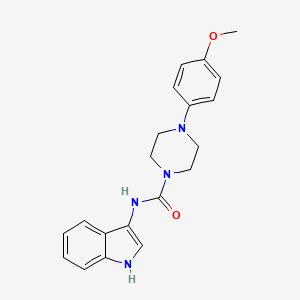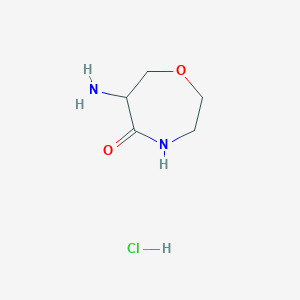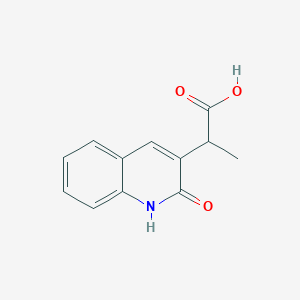
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, also known as IND-4, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IND-4 is a piperazine derivative that belongs to the class of indole-based compounds.
Wirkmechanismus
The exact mechanism of action of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in tumor growth and inflammation. N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has been found to inhibit the activity of COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase), which are enzymes involved in the synthesis of inflammatory mediators. It has also been found to bind to the serotonin transporter and inhibit its activity, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been found to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, leading to antidepressant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide in lab experiments is its low toxicity and high selectivity towards cancer cells and inflammatory cells. This makes it a promising candidate for the development of new anticancer and anti-inflammatory drugs. However, one of the limitations of using N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide. One of the directions is the development of new formulations of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide that can improve its solubility and bioavailability. Another direction is the investigation of the potential of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide as a drug for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide needs to be further elucidated to understand its full therapeutic potential. Finally, the safety and efficacy of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide need to be evaluated in clinical trials to determine its suitability as a drug for human use.
Conclusion:
In conclusion, N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a promising compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and depression. Its low toxicity and high selectivity towards cancer cells and inflammatory cells make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide involves the reaction of 4-methoxyphenylpiperazine with indole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under an inert atmosphere. The resulting product is purified using column chromatography to obtain pure N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antidepressant properties. N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has shown promising results in the treatment of breast cancer, colon cancer, and leukemia. It has also been found to be effective in reducing inflammation in animal models of arthritis and colitis. In addition, N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has shown antidepressant-like effects in animal models of depression.
Eigenschaften
IUPAC Name |
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)23-10-12-24(13-11-23)20(25)22-19-14-21-18-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXSWPXAUCCIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2947167.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947168.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947169.png)

![N-[1-[4-(5-formylthiophen-2-yl)piperazin-1-yl]-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide](/img/structure/B2947172.png)

![3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947174.png)
![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2947175.png)
methanone](/img/structure/B2947178.png)

![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)
![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)